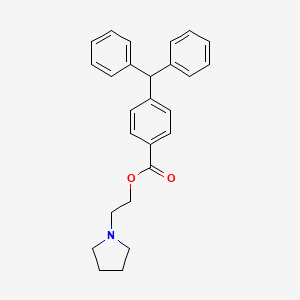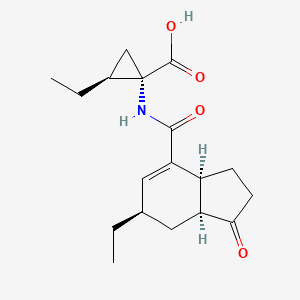
Coronatine
概要
説明
Coronatine is a phytotoxin produced by the bacterium Pseudomonas syringae. It plays a significant role in plant-pathogen interactions by mimicking plant hormones and manipulating plant defense mechanisms. Structurally, this compound is composed of two distinct components: coronafacic acid and coronamic acid, which are linked by an amide bond .
科学的研究の応用
Coronatine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study polyketide biosynthesis and cyclopropane amino acid chemistry.
Biology: Investigated for its role in plant-pathogen interactions and its ability to manipulate plant hormone signaling pathways.
Medicine: Explored for its potential to modulate immune responses and as a lead compound for developing new therapeutic agents.
Industry: Utilized in agriculture to study plant defense mechanisms and develop strategies for crop protection
作用機序
コロナチンは、植物ホルモンであるジャスモン酸を模倣することで効果を発揮します。植物のCOI1受容体に結合し、ジャスモン酸シグナル伝達経路の活性化につながります。この操作により、細菌は植物の防御反応を抑制し、感染を促進することができます。 コロナチンの分子標的は、植物防御に関与するさまざまな転写因子と酵素を含みます .
将来の方向性
The results of this research provide a foundation for designing strategies for enhanced production of useful metabolites for pharmaceutical and nutraceutical industries by cultivation of L. paucicostata . Coronatine is expected to have broad applications in areas such as defoliation, growth control, weed removal, color promotion, sugar increase, low-temperature seed germination, stress resistance, disease resistance, and insect resistance .
生化学分析
Biochemical Properties
Coronatine plays a significant role in various biochemical reactions within plants. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the jasmonate receptor complex, which includes the COI1 protein. This compound binds to this receptor, mimicking the action of JA-Ile, and activates the jasmonate signaling pathway. This interaction leads to the modulation of various downstream genes involved in plant defense and stress responses .
Cellular Effects
This compound has profound effects on different types of cells and cellular processes. In plant cells, it influences cell signaling pathways, gene expression, and cellular metabolism. This compound treatment has been shown to enhance drought tolerance in tobacco plants by maintaining higher leaf relative water content and better photosynthetic performance under stress conditions . It also affects the expression of numerous genes involved in hormone signal transduction, carbohydrate metabolism, and photosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the jasmonate receptor complex, leading to the activation of the jasmonate signaling pathway. This activation results in the transcriptional regulation of various genes associated with plant defense and stress responses. This compound also influences enzyme activity, such as the inhibition of protease inhibitors, which are involved in plant defense against herbivores .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound treatment leads to the induction of specific metabolic pathways and the accumulation of bioactive compounds such as phenolics and phytosterols . The stability and degradation of this compound in laboratory conditions can influence its long-term effects on cellular function. For example, this compound-treated plants exhibit changes in gene expression and metabolic profiles over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with toxic effects, including alterations in root anatomical structure and increased levels of oxidative stress markers such as superoxide dismutase and catalase . These studies highlight the importance of determining the optimal dosage to minimize adverse effects while maximizing the beneficial outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the biosynthesis of secondary metabolites. It activates the phenolic and phytosterol biosynthetic pathways, leading to the production of compounds such as caffeic acid, isoferulic acid, and β-sitosterol . These metabolic changes contribute to the overall stress tolerance and defense mechanisms in plants.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can affect its activity and function. For instance, this compound’s interaction with the jasmonate receptor complex facilitates its transport to specific cellular compartments where it exerts its effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that this compound can effectively interact with its target proteins and modulate cellular processes .
準備方法
合成経路と反応条件: コロナチンの合成には、コロナファシク酸とコロナミック酸の調製から始まるいくつかの段階が含まれます。コロナファシク酸は一連のポリケチドシンターゼ反応によって合成され、コロナミック酸はシクロプロパンアミノ酸前駆体から誘導されます。 最終段階では、これらの2つの成分を特定の反応条件下でアミド結合形成によって結合します .
工業生産方法: コロナチンの工業生産には、通常、遺伝子組み換えされたシュードモナス・シリンガエ菌株を使用した発酵プロセスが含まれます。 これらの菌株は、特定の温度、pH、および栄養素の利用可能性を含む制御された条件下で、コロナチンの高収率を生成するように最適化されています .
化学反応の分析
反応の種類: コロナチンは、以下を含むさまざまな化学反応を起こします。
酸化: コロナチンは酸化されて、生物活性を変えた可能性のあるさまざまな誘導体を形成することができます。
還元: 還元反応は、コロナチンの官能基を変え、植物受容体との相互作用に影響を与える可能性があります。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン、アルキル化剤。
主な生成物: これらの反応から生成される主な生成物には、生物活性を変化させたさまざまなコロナチン誘導体が含まれ、それらは化合物の構造活性相関を研究するために使用できます .
4. 科学研究への応用
コロナチンは、科学研究で幅広い用途を持っています。
化学: ポリケチド生合成とシクロプロパンアミノ酸化学を研究するためのモデル化合物として使用されます。
生物学: 植物と病原体間の相互作用における役割と、植物ホルモンシグナル伝達経路を操作する能力について調査されています。
医学: 免疫応答を調節する可能性と、新しい治療薬を開発するためのリード化合物としての可能性を探っています。
類似化合物との比較
コロナチンは、その2成分構造とジャスモン酸を模倣する能力のために独特です。同様の化合物には以下が含まれます。
メチルジャスモン酸: 同じシグナル伝達機能を持つ植物ホルモン。
コロナファシク酸: コロナチンの成分の1つであり、それ自体でも生物活性があります。
コロナミック酸: コロナチンのもう一方の成分であり、全体的な活性に寄与しています.
コロナチンは、その組み合わせ構造のために、個々の成分やその他の同様の化合物よりも植物ホルモンシグナル伝達をより効果的に操作する能力を向上させています。
特性
IUPAC Name |
(1S,2S)-1-[[(3aS,6R,7aS)-6-ethyl-1-oxo-2,3,3a,6,7,7a-hexahydroindene-4-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-3-10-7-13-12(5-6-15(13)20)14(8-10)16(21)19-18(17(22)23)9-11(18)4-2/h8,10-13H,3-7,9H2,1-2H3,(H,19,21)(H,22,23)/t10-,11+,12+,13+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGBNISRFNDECK-CZSBRECXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2C(CCC2=O)C(=C1)C(=O)NC3(CC3CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]2[C@H](CCC2=O)C(=C1)C(=O)N[C@]3(C[C@@H]3CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977826 | |
| Record name | Coronatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62251-96-1 | |
| Record name | Coronatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62251-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coronatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062251961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coronatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coronatine, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCR4XUE8VB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




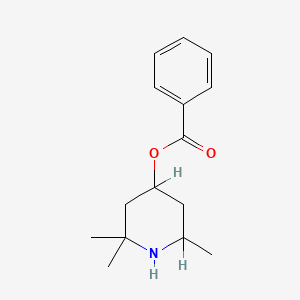
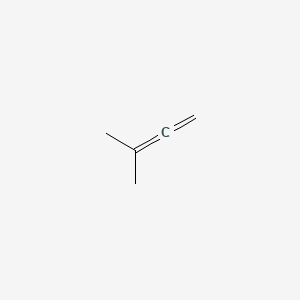

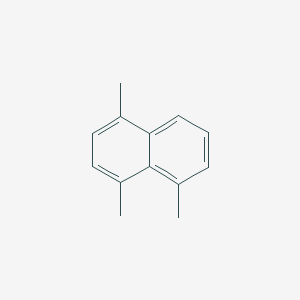
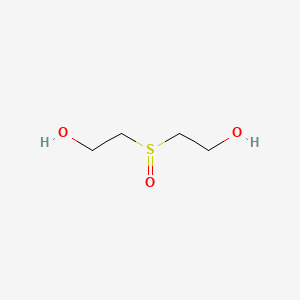
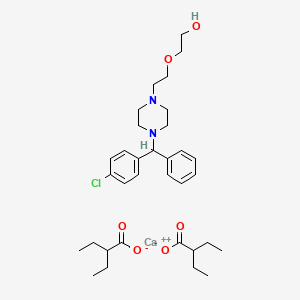


![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1215434.png)
![3-{5-[Bis(2-chloroethyl)amino]-1-(4-methylphenyl)-1h-benzimidazol-2-yl}alanine](/img/structure/B1215435.png)
